molecular formula C15H10ClN3O2 B2811588 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 880792-01-8

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B2811588
CAS No.: 880792-01-8
M. Wt: 299.71
InChI Key: BZQIPZNOXYGTSZ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are likely to be related to its oxadiazole core. Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are known to target enzymes like CYP51 , a cytochrome P450 enzyme required for the biosynthesis of sterols in eukaryotes .

Mode of Action

It’s suggested that the oxadiazole moiety interacts with the target enzyme through hydrogen bond acceptor properties . This interaction could lead to the inhibition of the enzyme, thereby affecting the biosynthesis of sterols.

Biochemical Pathways

The affected pathways are likely those involved in the biosynthesis of sterols in the target organisms. By inhibiting the CYP51 enzyme, the compound could disrupt the production of essential sterols, leading to detrimental effects on the organism’s growth and survival .

Pharmacokinetics

Oxadiazoles have been recognized for their potential in drug discovery due to their versatility

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of sterol biosynthesis in the target organisms. This could lead to a range of downstream effects, potentially including the inhibition of growth and proliferation .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target organisms .

Preparation Methods

The synthesis of 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents can form the oxadiazole ring.

    Introduction of the phenyl group: The phenyl group can be introduced through various substitution reactions, often involving the use of phenyl halides and suitable catalysts.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the oxadiazole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different groups. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent. Oxadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.

    Agricultural Science: The compound has been investigated for its nematicidal activity, showing potential as a pesticide to control plant-parasitic nematodes.

    Material Science: Oxadiazole derivatives are also explored for their use in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other oxadiazole derivatives, such as:

    5-(4-chlorophenyl)-1,2,4-oxadiazole: This compound shares the oxadiazole ring but differs in the position and type of substituents.

    3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Similar in structure but with different substitution patterns, affecting its chemical and biological properties.

    4-(2,5-dimethylpyrrol-1-yl)benzoic acid: Another oxadiazole derivative with different substituents, used in various applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQIPZNOXYGTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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